Methyl 2,3-difluoro-4-nitrobenzoate
Description
Methyl 2,3-difluoro-4-nitrobenzoate (CAS: 1803786-91-5) is a fluorinated aromatic ester with the molecular formula C₈H₅F₂NO₄. This compound features a benzoate backbone substituted with two fluorine atoms at the 2- and 3-positions, a nitro group at the 4-position, and a methyl ester at the carboxyl group. It is commonly utilized as a synthetic intermediate in organic chemistry, particularly in the development of agrochemicals and pharmaceuticals due to its electron-withdrawing substituents, which enhance reactivity in nucleophilic aromatic substitution reactions . The compound is available in purities ≥97% and is typically supplied in quantities of 100 mg to 5 g for research applications .
Properties
IUPAC Name |
methyl 2,3-difluoro-4-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO4/c1-15-8(12)4-2-3-5(11(13)14)7(10)6(4)9/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJNKHWBBSJFGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)[N+](=O)[O-])F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2,3-difluoro-4-nitrobenzoate can be synthesized through several methods. One common approach involves the nitration of methyl 2,3-difluorobenzoate using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to prevent decomposition of the product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous-flow processes to ensure better control over reaction conditions and yield. For example, the Balz-Schiemann reaction can be employed to introduce the fluorine atoms, followed by nitration to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 2,3-difluoro-4-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Reduction: Methyl 2,3-difluoro-4-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2,3-difluoro-4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 2,3-difluoro-4-nitrobenzoate largely depends on its functional groups. The nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s reactivity and stability. In biological systems, the compound may interact with enzymes and proteins, affecting their function and activity .
Comparison with Similar Compounds
Methyl 4-amino-2,3-difluoro-5-nitrobenzoate (C₈H₆F₂N₂O₄)
- Key Differences: This analog replaces the 4-nitro group in this compound with an amino group while retaining fluorine atoms at positions 2 and 3. The amino group introduces basicity and alters electronic properties, reducing electrophilicity compared to the nitro-substituted derivative.
- Applications: Primarily used in medicinal chemistry for synthesizing bioactive molecules, where the amino group facilitates further functionalization .
Ethametsulfuron Methyl Ester (C₁₃H₁₆N₆O₅S)
- Key Differences : A sulfonylurea herbicide with a triazine ring and a methyl ester. Unlike this compound, it lacks fluorine substituents but includes a sulfonylurea moiety, enabling herbicidal activity via acetolactate synthase inhibition .
- Applications : Widely used in agriculture for weed control, contrasting with the research-oriented applications of this compound .
Functional Group Comparison: Methyl Esters
Methyl Salicylate (C₈H₈O₃)
- Key Differences: A simple methyl ester of salicylic acid without fluorine or nitro groups. Its non-fluorinated structure results in lower thermal stability and distinct solubility profiles.
- Applications : Used in fragrances and topical analgesics, highlighting the divergent utility of fluorinated nitrobenzoates in specialized chemical synthesis .

Physicochemical Properties
Table 1: Comparative Analysis of this compound and Analogues
| Compound | Molecular Formula | Key Substituents | Primary Use |
|---|---|---|---|
| This compound | C₈H₅F₂NO₄ | 2,3-diF; 4-NO₂; methyl ester | Synthetic intermediate |
| Methyl 4-amino-2,3-difluoro-5-nitrobenzoate | C₈H₆F₂N₂O₄ | 2,3-diF; 4-NH₂; 5-NO₂ | Medicinal chemistry |
| Ethametsulfuron methyl ester | C₁₃H₁₆N₆O₅S | Triazine; sulfonylurea | Herbicide |
| Methyl salicylate | C₈H₈O₃ | Hydroxyl; methyl ester | Fragrance/analgesic |
Biological Activity
Methyl 2,3-difluoro-4-nitrobenzoate is a compound with significant potential in various biological applications due to its unique chemical structure. This article explores its biological activity, mechanisms, and research findings, supported by data tables and relevant case studies.
This compound has the following chemical identifiers:
| Property | Details |
|---|---|
| CAS Number | 84832-01-9 |
| Molecular Formula | C8H5F2NO4 |
| Molecular Weight | 217.128 g/mol |
| IUPAC Name | This compound |
| SMILES | COC(=O)C1=C(C=CC(=C1F)N+[O-])F |
This compound features a nitro group and difluoromethyl substituents on the benzoate ring, which contribute to its reactivity and biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the nitro group allows for potential redox reactions, while the difluoro groups enhance stability and influence the compound's binding affinity. These interactions can lead to various pharmacological effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Nitrobenzoate derivatives are known for their antibacterial properties. Studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains.
- Anticancer Potential : Nitrobenzoate compounds have demonstrated the ability to suppress tumor cell proliferation and induce apoptosis in cancer cells. The mechanism often involves the inhibition of tubulin polymerization, which is critical for mitotic spindle formation during cell division .
- Anti-inflammatory Effects : Some nitrobenzoates have been reported to exhibit anti-inflammatory properties by modulating inflammatory pathways and cytokine production .
Study on Anticancer Activity
A study published in The Journal of Organic Chemistry explored the structure-activity relationship (SAR) of nitrobenzoate derivatives, including this compound. The findings indicated that modifications at specific positions on the benzoate ring could significantly enhance anticancer activity against various cancer cell lines .
Vascular Development Study
Another investigation focused on a nitrobenzoate-derived compound (X8), which demonstrated antiangiogenic effects in zebrafish models. This study highlighted the potential of similar compounds in inhibiting abnormal blood vessel formation associated with tumors . Although not directly involving this compound, it underscores the broader category's therapeutic implications.
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Inhibits growth of various bacterial strains |
| Anticancer | Induces apoptosis; inhibits tubulin polymerization |
| Anti-inflammatory | Modulates inflammatory pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


